2-(2-Fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid
CAS No.: 1047193-97-4
Cat. No.: VC2653623
Molecular Formula: C11H8FNO3S
Molecular Weight: 253.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1047193-97-4 |
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Molecular Formula | C11H8FNO3S |
Molecular Weight | 253.25 g/mol |
IUPAC Name | 2-(2-fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid |
Standard InChI | InChI=1S/C11H8FNO3S/c1-16-6-2-3-7(8(12)4-6)10-13-9(5-17-10)11(14)15/h2-5H,1H3,(H,14,15) |
Standard InChI Key | CQVDZEUIRSVYNR-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)C2=NC(=CS2)C(=O)O)F |
Canonical SMILES | COC1=CC(=C(C=C1)C2=NC(=CS2)C(=O)O)F |
Introduction
Physical and Chemical Properties
Molecular Characteristics
Based on its structural composition, 2-(2-Fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid possesses distinct physicochemical properties that influence its behavior in biological systems and chemical reactions. While specific data for this exact compound is limited, its properties can be reasonably estimated from structurally similar compounds.
The predicted molecular properties of 2-(2-Fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid are summarized in the following table:
Property | Value | Basis for Estimation |
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Molecular Formula | C₁₁H₈FNO₃S | Based on structural composition |
Molecular Weight | 253.25 g/mol | Comparable to 2-(3-Fluoro-4-methoxyphenyl)thiazole-4-carboxylic acid |
Appearance | Likely a crystalline solid | Based on similar thiazole derivatives |
Solubility | Likely poorly soluble in water, more soluble in organic solvents | Based on structural features and related compounds |
Melting Point | Expected range: 150-200°C | Extrapolated from similar thiazole-4-carboxylic acids |
pKa | Approximately 3-4 for the carboxylic acid group | Based on typical carboxylic acid values |
Structural Characteristics
The compound contains several key structural features that define its chemical behavior:
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The thiazole ring provides aromaticity and contributes to the compound's planarity, which can facilitate binding to target proteins through π-stacking interactions.
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The carboxylic acid group at the 4-position of the thiazole ring contributes acidity and serves as a potential hydrogen bond donor and acceptor in biological interactions.
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The 2-fluoro-4-methoxyphenyl substituent introduces lipophilicity and electronic effects that influence the compound's binding properties. The fluorine atom, with its high electronegativity, can enhance binding affinity to biological targets.
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The methoxy group at the 4-position of the phenyl ring provides additional hydrogen bond accepting capability and influences the electronic distribution within the aromatic system.
The unique positioning of these functional groups creates a molecule with specific spatial and electronic characteristics that determine its chemical reactivity and biological activity profile.
Synthesis Methods
From L-Cysteine and Benzonitriles
One established approach for synthesizing 2-aryl-thiazole-4-carboxylic acids involves the reaction of L-cysteine with appropriately substituted benzonitriles. This method has been successfully employed for the synthesis of structurally similar compounds as described in the literature . The reaction typically proceeds in methanol and pH 6.4 phosphate buffer solution at ambient temperature:
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L-cysteine is reacted with 2-fluoro-4-methoxybenzonitrile to form (4R)-2-(2-fluoro-4-methoxyphenyl)-4,5-dihydro-thiazole-4-carboxylic acid.
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The resulting dihydro-thiazole intermediate is then oxidized to the corresponding thiazole using reagents such as BrCCl₃/DBU .
Dehydrogenation of Thiazoline Intermediates
Another synthetic approach involves the preparation of thiazoline intermediates followed by dehydrogenation:
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L-cysteine is reacted with 2-fluoro-4-methoxybenzaldehyde to form the corresponding thiazolidine-4-carboxylic acid.
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The thiazolidine intermediate is then subjected to oxidative dehydrogenation to yield the target thiazole compound .
Functional Group Modifications
For the synthesis of thiazole-4-carboxylic acid derivatives, various functional group modifications can be employed:
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Esterification of the carboxylic acid group can be achieved using methods such as reaction with thionyl chloride followed by the appropriate alcohol .
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Amide formation can be accomplished using coupling reagents like EDCI/HOBt with appropriate amines .
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Conversion to Weinreb amides followed by reaction with organometallic reagents provides access to ketone derivatives .
Purification and Characterization
The purification of 2-(2-Fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid likely involves:
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Extraction with organic solvents such as dichloromethane
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Column chromatography using ethyl acetate/petroleum ether or similar solvent systems
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Recrystallization from appropriate solvents
Characterization would typically employ NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis, similar to the analytical methods used for related compounds .
Biological Activities and Pharmacological Properties
Predicted Biological Activities
Based on the structural similarity to other thiazole derivatives, 2-(2-Fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid likely possesses several biological activities:
Antimicrobial Activity
The thiazole ring system is known for its antimicrobial properties. The closely related compound 2-(3-Fluoro-4-methoxyphenyl)thiazole-4-carboxylic acid has shown significant antimicrobial activity. The repositioning of the fluorine atom in our target compound might modulate this activity by altering the electronic distribution and binding characteristics of the molecule.
Enzyme Inhibition
The presence of the carboxylic acid group along with the aromatic system makes this compound a potential enzyme inhibitor. It may interact with enzyme active sites through hydrogen bonding, π-stacking, and electrostatic interactions. The fluorine atom enhances binding affinity to biological targets, which may include enzymes involved in various disease processes.
Structure-Activity Relationships
The biological activity of 2-(2-Fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid is influenced by several structural features:
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The thiazole core provides a rigid scaffold that positions the functional groups in specific spatial orientations, crucial for target binding.
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The fluorine atom at the 2-position of the phenyl ring likely enhances metabolic stability and binding interactions through both electronic effects and hydrogen bonding with target proteins.
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The methoxy group at the 4-position contributes to hydrogen bond acceptor properties and modulates the electronic density of the aromatic ring.
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The carboxylic acid moiety serves as both a hydrogen bond donor and acceptor, potentially forming salt bridges with positively charged amino acid residues in target proteins.
These structure-activity relationships suggest that 2-(2-Fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid may interact with a variety of biological targets, including enzymes and receptors involved in disease processes.
Applications in Drug Discovery and Development
Medicinal Chemistry Applications
The unique structural features of 2-(2-Fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid make it valuable in drug discovery efforts. Similar thiazole derivatives have been explored as scaffolds for developing therapeutic agents targeting various diseases.
The compound can serve as:
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A building block for the synthesis of more complex bioactive molecules
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A lead compound for structure-activity relationship studies
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A molecular probe for investigating biological pathways and mechanisms
Anti-infective Agents
The antimicrobial potential of thiazole derivatives suggests that this compound could serve as a starting point for developing novel antibacterial or antifungal agents, particularly important in addressing the growing challenge of antimicrobial resistance.
Anticancer Therapeutics
The potential anticancer properties make this compound interesting for oncology research. The combination of the thiazole ring with the strategically positioned fluorine and methoxy groups may provide selective interactions with cancer-related proteins.
Anti-inflammatory Agents
Many heterocyclic compounds containing carboxylic acid groups exhibit anti-inflammatory activities. This compound may interact with inflammatory pathways, potentially offering new approaches for treating inflammatory disorders.
Comparison with Other Thiazole Derivatives
When compared to other thiazole derivatives, 2-(2-Fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid exhibits distinct structural features that may confer unique biological properties:
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Unlike simple thiazole-4-carboxylic acid , the addition of the 2-fluoro-4-methoxyphenyl group likely enhances target selectivity and binding affinity.
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Compared to 2-(4-methoxyphenyl)-1,3-thiazole , the addition of both the fluorine atom and the carboxylic acid group creates a more complex electronic environment and introduces additional binding possibilities.
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The repositioning of the fluorine atom from the 3-position (as in 2-(3-Fluoro-4-methoxyphenyl)thiazole-4-carboxylic acid) to the 2-position may alter the conformational preferences and binding characteristics of the molecule.
These comparisons highlight the potential of 2-(2-Fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid as a unique chemical entity with distinct biological properties.
Analytical Characterization
NMR Spectroscopy
The ¹H NMR spectrum would likely show:
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A singlet for the thiazole proton at the 5-position (approximately δ 8.0-8.5 ppm)
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A broad singlet for the carboxylic acid proton (approximately δ 12-14 ppm)
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Complex patterns for the aromatic protons of the 2-fluoro-4-methoxyphenyl group
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A singlet for the methoxy group (approximately δ 3.8-4.0 ppm)
The ¹³C NMR would display signals for:
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The carboxylic acid carbon (approximately δ 160-170 ppm)
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The thiazole ring carbons (approximately δ 120-160 ppm)
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The fluorine-bearing carbon (split due to C-F coupling)
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The methoxy-bearing carbon and the methoxy carbon itself
Mass Spectrometry
The compound would likely show:
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Molecular ion peak at m/z 253 corresponding to the molecular formula C₁₁H₈FNO₃S
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Fragmentation patterns involving loss of the carboxylic acid group (-COOH) and cleavage of the thiazole ring
Analytical Methods for Identification
Several analytical techniques would be suitable for the identification and characterization of 2-(2-Fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid:
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High-Performance Liquid Chromatography (HPLC) for purity determination
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X-ray crystallography for confirmation of the three-dimensional structure
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Infrared spectroscopy for functional group identification, particularly the carboxylic acid (approximately 1700-1730 cm⁻¹) and C-F bond (approximately 1000-1400 cm⁻¹)
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Elemental analysis to confirm the elemental composition
Stability Considerations
Based on its structural features, several stability considerations for 2-(2-Fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid can be anticipated:
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The compound likely exhibits good thermal stability due to its aromatic nature
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The carboxylic acid group may participate in esterification reactions under appropriate conditions
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The methoxy group could potentially undergo demethylation under strong acidic conditions
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The compound would likely be stable under normal laboratory storage conditions, particularly when protected from light and moisture
Proper storage recommendations would include keeping the compound in a tightly closed container in a cool, dry place protected from light.
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